molecular formula C8H7F2NO2 B8652921 2,5-difluoro-N-methoxybenzamide

2,5-difluoro-N-methoxybenzamide

Cat. No. B8652921
M. Wt: 187.14 g/mol
InChI Key: NNXMYXOBVZBFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-methoxybenzamide is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-difluoro-N-methoxybenzamide

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,5-difluoro-N-methoxybenzamide

InChI

InChI=1S/C8H7F2NO2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

NNXMYXOBVZBFEO-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,5-difluorobenzoyl chloride (1.77 g, 10 mmol) and O-methylhydroxylamine hydrochloride (830 mg, 10 mmol) in methylene chloride (25 mL) at 0° C. was added dropwise triethylamine (2.8 mL, 20 mmol) and the mixture was stirred at room temperature for 8 h. The mixture was then washed with water, brine, dried with MgSO4 and concentrated under reduced pressure. The residue was chromatographed (hexane-EtOAc 2:1) to afford 1.4 g of the title compound. 1H NMR (300 MHz-DMSO-d6) δ 3.70 (s, 3H), 7.42 (m, 3H), 11.64 (s, 1H); MS (DCI/NH3) m/z 188 (M+H)+, 205 (M+NH4)+.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.